4-Amino-6-bromopyridin-2-ol 4-Amino-6-bromopyridin-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17559167
InChI: InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9)
SMILES:
Molecular Formula: C5H5BrN2O
Molecular Weight: 189.01 g/mol

4-Amino-6-bromopyridin-2-ol

CAS No.:

Cat. No.: VC17559167

Molecular Formula: C5H5BrN2O

Molecular Weight: 189.01 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-bromopyridin-2-ol -

Specification

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
IUPAC Name 4-amino-6-bromo-1H-pyridin-2-one
Standard InChI InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9)
Standard InChI Key DUCYFUUUJUFSCW-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(NC1=O)Br)N

Introduction

4-Amino-6-bromopyridin-2-ol is an organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of a bromine atom, an amino group, and a hydroxyl group attached to the pyridine ring. This compound is classified as an amino alcohol and is part of the broader category of heterocyclic compounds. Its significance lies in its biological activity, making it a subject of interest in pharmaceutical research and development.

Synthesis of 4-Amino-6-bromopyridin-2-ol

The synthesis of 4-amino-6-bromopyridin-2-ol can be achieved through several methods, primarily involving the bromination of pyridine derivatives followed by amination and hydroxylation reactions. One notable method includes esterification followed by ammoniation and Hofmann degradation, yielding high purity and yield of the target compound.

Synthesis Steps:

  • Bromination: The initial step involves the bromination of pyridine derivatives to introduce the bromine atom.

  • Amination: The next step involves the introduction of an amino group through amination reactions.

  • Hydroxylation: Finally, hydroxylation reactions are used to introduce the hydroxyl group.

Biological Activity and Applications

Research indicates that compounds similar to 4-amino-6-bromopyridin-2-ol exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of both amino and hydroxyl groups allows for interactions with biological targets such as enzymes or receptors, which is crucial for its application in drug design.

Biological Activities:

  • Antimicrobial Activity: Potential against various microbial strains.

  • Anticancer Activity: Shows promise in inhibiting cancer cell growth.

Research Findings and Applications

4-Amino-6-bromopyridin-2-ol is utilized in various scientific fields due to its unique structural features and reactivity. Its applications span both research and industrial settings, particularly in medicinal chemistry where its biological activity is leveraged for drug development.

Data Table: Synthesis Methods

MethodDescription
BrominationIntroduction of bromine atom
AminationIntroduction of amino group
HydroxylationIntroduction of hydroxyl group
Esterification followed by Ammoniation and Hofmann DegradationHigh purity and yield synthesis

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